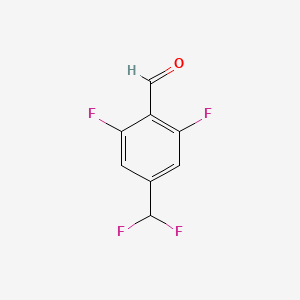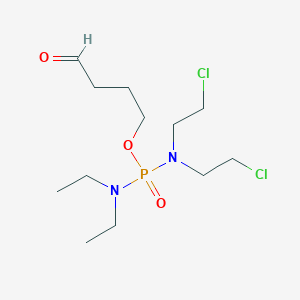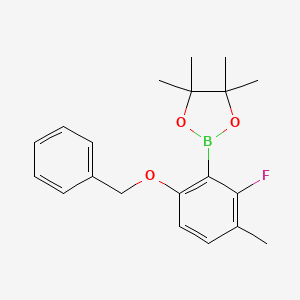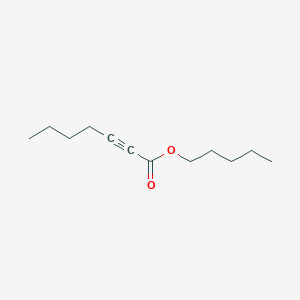
Pentyl hept-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl hept-2-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester formed from pentanol and hept-2-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between the second and third carbon atoms in the heptanoate chain. This structural feature imparts distinct chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentyl hept-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of pentanol with hept-2-ynoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl hept-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The triple bond in the heptanoate chain can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield pentyl heptanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Pentyl heptanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl hept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with triple bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of pentyl hept-2-ynoate involves its interaction with specific molecular targets. The triple bond in its structure allows it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl hept-2-ynoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl hept-2-ynoate: Contains a methyl group instead of a pentyl group.
Butyl hept-2-ynoate: Contains a butyl group instead of a pentyl group.
Uniqueness
Pentyl hept-2-ynoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The pentyl group provides greater hydrophobicity compared to shorter alkyl chains, which can affect its solubility and interactions with other molecules.
Eigenschaften
CAS-Nummer |
16491-57-9 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
pentyl hept-2-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-7,9,11H2,1-2H3 |
InChI-Schlüssel |
YKSQVHRAXYKFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C#CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


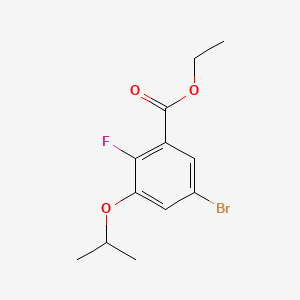
![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
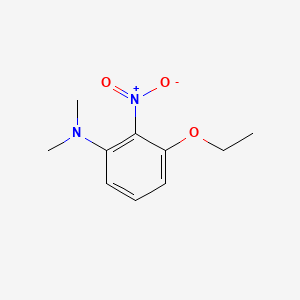

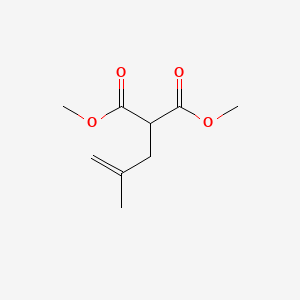

amino}benzoate](/img/structure/B14018028.png)
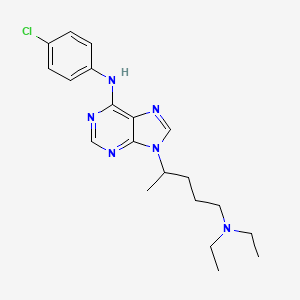
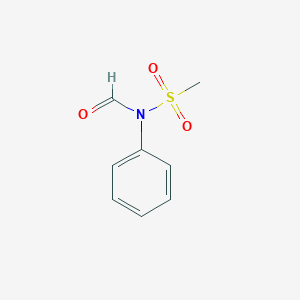
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
